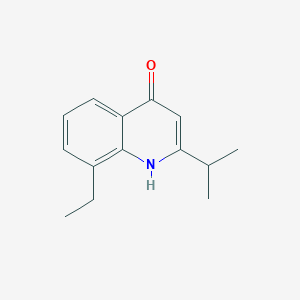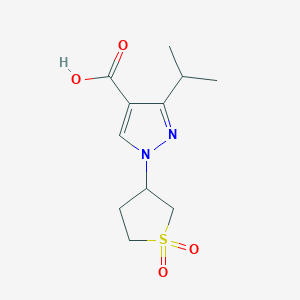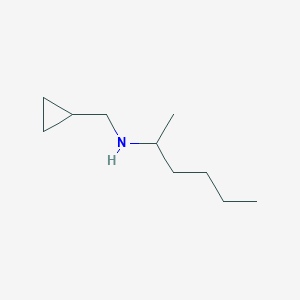
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
Overview
Description
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, also known as EDQ, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug design, biochemistry, pharmaceuticals, and other areas. EDQ has been found to have a number of unique properties that make it an attractive option for lab experiments and research.
Mechanism Of Action
The mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one binds to certain proteins and DNA, which can then lead to changes in gene expression or protein-protein interactions. It is also believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one may interact with other molecules in the body, such as hormones, to produce physiological effects.
Biochemical And Physiological Effects
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an effect on the activity of certain enzymes, such as cyclooxygenase-2, and can affect the production of hormones such as cortisol. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has a number of advantages for use in lab experiments. It is relatively stable in a variety of conditions, has a low toxicity, and has been found to have a high affinity for certain proteins and DNA. However, there are also some limitations to using 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in lab experiments. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has not been found to have a significant effect on gene expression or protein-protein interactions. Additionally, the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood, making it difficult to predict its effects in certain scenarios.
Future Directions
There are a number of possible future directions for research on 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one. One possible direction is to further study the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one and its effects on gene expression and protein-protein interactions. Additionally, further research on the biochemical and physiological effects of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could yield further insight into its potential uses in drug design and development. Finally, further research on the synthesis methods of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could lead to improved methods for producing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in a more efficient and cost-effective manner.
Scientific Research Applications
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been studied for its potential use in drug design and development, biochemistry, and pharmaceuticals. It has been found to have a number of unique properties that make it attractive for use in lab experiments and research. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a high affinity for certain proteins, making it useful for studying protein-protein interactions. It has also been found to bind to DNA and RNA, making it useful for studying gene expression. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a low toxicity and is relatively stable in a variety of conditions.
properties
IUPAC Name |
8-ethyl-2-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-10-6-5-7-11-13(16)8-12(9(2)3)15-14(10)11/h5-9H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVLYUARSSIFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)


![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)